molecular formula C6H2ClN3O2S B3032549 5-Chloro-6-nitrobenzo[c][1,2,5]thiadiazole CAS No. 2207-33-2

5-Chloro-6-nitrobenzo[c][1,2,5]thiadiazole

Cat. No.: B3032549
CAS No.: 2207-33-2
M. Wt: 215.62
InChI Key: RDUCQSRMZQZCMX-UHFFFAOYSA-N
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Description

5-Chloro-6-nitrobenzo[c][1,2,5]thiadiazole is a useful research compound. Its molecular formula is C6H2ClN3O2S and its molecular weight is 215.62. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Applications

5-Chloro-6-nitrobenzo[c][1,2,5]thiadiazole and its derivatives have been extensively used in chemical synthesis. Studies have shown the potential of these compounds in creating various chemical entities with potential biological activities:

  • Anti-Helicobacter Pylori Activity : Certain derivatives synthesized from this compound exhibited significant inhibitory activity against H. pylori, highlighting their potential use in treating infections caused by this bacterium (Mohammadhosseini et al., 2009).
  • Ring-Opening Reactions : The compound undergoes ring-opening reactions to produce intermediates that can form a variety of heterocyclic compounds, showing its versatility in chemical synthesis (Androsov, 2008).
  • Antileishmanial Activity : Certain derivatives of this compound have shown good antileishmanial activity, offering potential therapeutic applications in treating Leishmaniasis (Tahghighi et al., 2012).

Material Science and Industrial Applications

These compounds also find applications in material science and as corrosion inhibitors, showcasing their multifaceted industrial utility:

  • Heterocyclic Synthesis : this compound serves as a building block in the synthesis of various heterocyclic compounds, which are crucial in drug discovery and development (Křupková et al., 2013).
  • Corrosion Inhibition : Derivatives of this compound have been investigated as corrosion inhibitors for mild steel in acidic solutions, indicating their potential in industrial applications to protect metals against corrosion (Bentiss et al., 2007).

Properties

IUPAC Name

5-chloro-6-nitro-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClN3O2S/c7-3-1-4-5(9-13-8-4)2-6(3)10(11)12/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUCQSRMZQZCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NSN=C21)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801279210
Record name 5-Chloro-6-nitro-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2207-33-2
Record name 5-Chloro-6-nitro-2,1,3-benzothiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2207-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-6-nitro-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution obtained by dissolving 4-chloro-5-nitrobenzene-1,2-diamine (1) (15 g, 0.0799 mol) in 500 mL of dichloromethane (DCM) is cooled down to 0° C., and thionyl chloride (SOCl2, 11.7 mL, 0.159 mol, 2.0 eq) is slowly dripped into the solution. The reactant is agitated and reflowed for 16 hours, cooled down to room temperature, and condensed under a reduced pressure. The condensate is dissolved again in dichloromethane, cleaned with a saturated NaHCO3 aqueous solution, and subfractionated. An organic layer is dried, condensed under a reduced pressure, and passed through a silica column so as to obtain thin brown solid-phase compound (2) (15 g, yield: 87%). 1H NMR (400 MHz, CDCl3): δ ppm 8.49 (s, 1H), 8.26 (s, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
11.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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